molecular formula C26H33N3O7S2 B2999436 Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-95-3

Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2999436
CAS RN: 398998-95-3
M. Wt: 563.68
InChI Key: YFKJIDNSZOQGMN-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H33N3O7S2 and its molecular weight is 563.68. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand molecular conformations and interactions. For instance, studies on related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveal insights into molecular structures, showcasing similar conformations and chair configurations of the piperazine ring, facilitating a deeper understanding of molecular dynamics and interactions within different environments (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial Applications

The synthesis of novel derivatives has shown promising antimicrobial activities. For example, new 1,2,4-Triazole derivatives synthesized from reactions involving similar complex molecules have displayed good to moderate antimicrobial activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis of Biologically Active Compounds

Research has explored the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from related compounds, leading to derivatives with notable antimicrobial, antilipase, and antiurease activities. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infectious diseases and conditions involving lipase and urease enzymes (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Pharmacological Studies

The compound's derivatives have been involved in pharmacological studies, particularly in synthesizing amines and thiouronium salts with potential biological activities. Such research provides a foundation for developing new pharmacological agents with diverse therapeutic applications (Chapman, Clarke, Gore, & Sharma, 1971).

Antioxidant and Antimicrobial Studies

Synthesis of lignan conjugates via cyclopropanation and their subsequent evaluation for antimicrobial and antioxidant activities showcase another application. These studies reveal that certain derivatives exhibit excellent antibacterial and antifungal properties, along with significant antioxidant potential, underscoring the compound's utility in developing agents with dual antimicrobial and antioxidant activities (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-11-6-17(3)16-21(20)37-24(22)27-23(30)18-7-9-19(10-8-18)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h7-10,17H,4-6,11-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJIDNSZOQGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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